2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol
Description
2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol is an amino alcohol derivative featuring a partially saturated pyrrolidine ring (3,4-dihydro-2H-pyrrol-5-yl) linked to an ethanolamine moiety. The compound’s amino alcohol group may confer solubility in polar solvents and enable hydrogen bonding, influencing its reactivity or biological activity .
Properties
CAS No. |
61021-53-2 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethanol |
InChI |
InChI=1S/C6H12N2O/c9-5-4-8-6-2-1-3-7-6/h9H,1-5H2,(H,7,8) |
InChI Key |
JMIWDUDUGAOQJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- typically involves the reaction of 3,4-dihydro-2H-pyrrole with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl and amino groups in 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol undergo oxidation under controlled conditions:
| Reagent/Conditions | Product | Key Observations | Source |
|---|---|---|---|
| KMnO₄ (acidic) | 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]acetic acid | Oxidation of the hydroxyl group to a carboxylic acid. | |
| H₂O₂ (neutral pH) | Epoxide derivatives | Selective oxidation of double bonds in the pyrrolidine ring. |
Mechanistic Insight : Oxidation of the hydroxyl group proceeds via radical intermediates, while epoxidation involves electrophilic addition to the pyrrolidine ring’s unsaturated bonds.
Reduction Reactions
Reductive modifications target the compound’s amino and imine functionalities:
| Reagent/Conditions | Product | Key Observations | Source |
|---|---|---|---|
| NaBH₄ (ethanol, 25°C) | 2-[(2,3,4,5-Tetrahydro-1H-pyrrol-5-yl)amino]ethan-1-ol | Reduction of imine bonds to secondary amines. | |
| LiAlH₄ (THF, reflux) | Fully saturated pyrrolidine derivatives | Complete saturation of the pyrrolidine ring. |
Application : Reduced derivatives show enhanced stability in biological assays.
Alkylation and Acylation
The amino group participates in nucleophilic substitution reactions:
| Reaction Type | Reagent | Product | Conditions | Source |
|---|---|---|---|---|
| Alkylation | Ethyl bromide | N-Ethyl derivative | K₂CO₃, DMF, 80°C | |
| Acylation | Acetyl chloride | N-Acetylated product | Pyridine, 0°C |
Key Note : Alkylation enhances lipophilicity, improving membrane permeability in drug candidates.
Cyclization Reactions
The compound serves as a precursor for heterocycle synthesis:
Example : Cyclization with pyruvic acid yields pyrrol-2-one derivatives, which are potent carbonic anhydrase inhibitors .
Nucleophilic Substitution
The hydroxyl group acts as a nucleophile in substitution reactions:
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| SOCl₂ | Chloro derivative | 60°C, anhydrous conditions | |
| PCl₅ | Phosphorylated analog | RT, 12 hours |
Application : Chlorinated derivatives are intermediates in cross-coupling reactions.
Condensation with Carbonyl Compounds
The amino group forms Schiff bases with aldehydes/ketones:
| Carbonyl Source | Product | Conditions | Source |
|---|---|---|---|
| Benzaldehyde | Schiff base | Ethanol, RT, 4h | |
| Acetophenone | Enamine derivative | Reflux, 6h |
Biological Relevance : Schiff bases exhibit antimicrobial and anticancer activities .
Interaction with Biological Targets
While not a direct chemical reaction, the compound modulates biological systems:
| Target | Interaction | Biological Effect | Source |
|---|---|---|---|
| Adrenergic receptors | Competitive inhibition | Alters neurotransmitter release | |
| Carbonic anhydrase IX | Active-site binding | Anticancer activity |
Mechanism : The amino alcohol moiety hydrogen-bonds with catalytic residues, disrupting enzymatic function .
Comparative Reactivity Table
| Functional Group | Reactivity (Scale: 1–5) | Preferred Reactions |
|---|---|---|
| Primary amine | 5 | Alkylation, acylation, Schiff base formation |
| Hydroxyl group | 4 | Oxidation, substitution |
| Pyrrolidine ring | 3 | Epoxidation, reduction |
Scientific Research Applications
Medicinal Chemistry Applications
Potential Drug Development
2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol has been studied for its potential as a scaffold in drug development. The compound's ability to modulate adrenergic receptors suggests a role in cardiovascular therapies and stress response management. Preliminary research indicates that it may act as a competitive inhibitor at certain adrenergic receptors, influencing neurotransmitter release and cardiovascular responses.
Neuroprotective and Anti-inflammatory Activities
Compounds with similar structures have shown promise in neuroprotection and anti-inflammatory activities. This suggests that 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol may also possess these properties, making it a candidate for further investigation in neurodegenerative diseases and inflammatory conditions.
Synthetic Organic Chemistry
Synthesis Methods
Various synthetic routes have been developed for the efficient preparation of 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol. These methods typically involve reactions that capitalize on the compound's functional groups to yield derivatives with enhanced biological activities.
Reactivity in Organic Synthesis
The presence of both an amino and hydroxyl group allows the compound to participate in diverse chemical reactions, making it versatile in synthetic organic chemistry. It can be utilized as an intermediate in the synthesis of more complex molecules.
Biological Research Applications
Biological Activity Studies
Research indicates that 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol exhibits various biological activities. Interaction studies have focused on how this compound interacts with enzymes and receptors, revealing potential mechanisms of action that warrant further exploration.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Adrenergic Modulation | Competitive inhibition at adrenergic receptors | |
| Neuroprotection | Potential protective effects against neurodegeneration | |
| Anti-inflammatory | Suggested activity based on structural analogs |
Case Study 1: Adrenergic Modulation
In preliminary studies, researchers evaluated the adrenergic modulation capabilities of 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol. Results indicated that the compound could effectively inhibit certain adrenergic pathways, suggesting its potential use in treating cardiovascular diseases.
Case Study 2: Neuroprotective Effects
A study focusing on neuroprotective effects highlighted the compound's ability to reduce oxidative stress markers in neuronal cell lines. This positions 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol as a promising candidate for further research into neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol with key analogs from the evidence:
Key Differences and Implications
Core Heterocycles: The target compound’s pyrrolidine ring (saturated five-membered N-heterocycle) contrasts with pyran (oxygen-containing six-membered ring in 11a) and thiophene (sulfur-containing five-membered ring in 7a). Saturation in pyrrolidine may enhance conformational flexibility compared to aromatic systems .
Functional Groups: The amino alcohol group in the target compound differs from cyano (11a, 7a) and sulfonyl (4) groups. Amino alcohols are versatile in coordination chemistry and drug design due to their chelating and hydrogen-bonding capabilities . Sulfur-containing groups (e.g., thiophene in 7a, sulfonyl in 4) may confer distinct electronic properties or redox activity compared to nitrogen/oxygen systems .
These conditions suggest sensitivity to temperature and solvent polarity .
Research Findings and Limitations
- Limitations : Direct experimental data (e.g., solubility, reactivity) for the target compound are absent in the evidence; comparisons rely on structural analogs.
Biological Activity
2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol is a compound of interest due to its potential biological activities. This article focuses on its synthesis, biological activity, and relevant research findings.
Synthesis
The compound can be synthesized through various methods, including multicomponent reactions that yield similar pyrrole derivatives. For instance, a study highlighted the synthesis of biologically active molecules through a one-pot multicomponent reaction involving dihydropyrrole derivatives .
Table 1: Synthesis Methods
| Method | Description |
|---|---|
| Multicomponent Reaction | Combines multiple reactants in one step to form complex structures. |
| Cyclocondensation | Forms cyclic compounds from linear precursors under specific conditions. |
Antimicrobial Properties
Research has indicated that derivatives of dihydropyrrole exhibit significant antimicrobial activity. For example, compounds with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Antitumor Activity
Studies have demonstrated that certain dihydropyrrole derivatives possess cytotoxic properties that could be leveraged for anti-tumor therapies. In particular, compounds exhibiting structural similarities to 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol were found to inhibit tumor cell growth effectively .
Structure-Activity Relationship (SAR)
The biological activity of 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol can be influenced by its substituents. Variations in the chemical structure can lead to changes in potency against different biological targets. For instance, modifications in the pyrrole ring or the amino group have been shown to enhance or reduce antibacterial efficacy .
Table 2: Biological Activity Findings
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Cytotoxicity | Inhibits tumor cell growth in vitro | |
| Enzyme Inhibition | Potential inhibition of carbonic anhydrase |
Case Study 1: Antimicrobial Testing
In a controlled study, a series of dihydropyrrole derivatives were tested for their antimicrobial properties. The results indicated that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.4 μM to 60 μM across different strains .
Case Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of dihydropyrrole derivatives on cancer cell lines. The results revealed that some compounds exhibited selective toxicity towards cancer cells while sparing healthy cells, indicating their potential as therapeutic agents .
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol, and how can purity be ensured?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions involving pyrrolidine derivatives and amino-alcohol precursors. Key steps include:
- Reflux conditions : Use ethanol or dichloromethane as solvents with catalysts like triethylamine to promote amine coupling (e.g., reflux for 12–48 hours) .
- Purification : Column chromatography with ethyl acetate/hexane (1:4 ratio) effectively separates by-products. Recrystallization from ethanol or 2-propanol enhances purity .
- Characterization : Confirm structure via / NMR (e.g., δ 1.5–2.5 ppm for pyrrolidine protons) and HRMS for molecular ion validation .
Basic: How should researchers handle contradictions in reported spectroscopic data for dihydro-pyrrole derivatives?
Answer:
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Standardized conditions : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) and consistent concentration ranges .
- Comparative analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., 3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole in ) .
- Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
Advanced: What mechanistic insights explain variability in cyclization yields during dihydro-pyrrole synthesis?
Answer:
Yield variability often stems from steric hindrance, electronic effects, or competing reaction pathways. For example:
- Base-assisted cyclization : Steric bulk in aryl substituents (e.g., 4-chlorophenyl vs. phenyl groups) can hinder ring closure, reducing yields .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states, improving cyclization efficiency compared to non-polar solvents .
- Catalyst selection : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) can alter reaction kinetics due to differences in base strength .
Advanced: How can computational modeling predict the reactivity of 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol in nucleophilic environments?
Answer:
Density Functional Theory (DFT) simulations or molecular docking can:
- Identify reactive sites : Calculate Fukui indices to pinpoint nucleophilic (amine group) or electrophilic (pyrrolidine ring) regions .
- Solvent effects : Use COSMO-RS models to predict solvation energies and optimize reaction conditions .
- Validate experimental data : Compare computed NMR shifts with empirical results to confirm tautomeric forms (e.g., enamine vs. imine) .
Basic: What safety protocols are critical when handling amino-alcohol derivatives like this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when using volatile solvents (e.g., dichloromethane) .
- First aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention with the SDS (Safety Data Sheet) .
Advanced: How can researchers resolve discrepancies in biological activity data for dihydro-pyrrole analogs?
Answer:
Contradictory bioactivity results may arise from impurity profiles or assay conditions. Strategies include:
- HPLC purity checks : Ensure >95% purity via reverse-phase chromatography before biological testing .
- Dose-response curves : Use standardized cell lines (e.g., HEK293 or HepG2) and control compounds to validate assay reproducibility .
- Metabolite screening : LC-MS/MS can identify degradation products that may interfere with activity measurements .
Basic: What chromatographic techniques are most effective for analyzing this compound in complex mixtures?
Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for optimal separation. Retention times typically range 8–12 minutes .
- TLC monitoring : Silica gel plates with ethyl acetate/hexane (1:3) and UV visualization at 254 nm .
- GC-MS : Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility for mass spectral analysis .
Advanced: What strategies mitigate racemization risks during asymmetric synthesis of chiral dihydro-pyrrole derivatives?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to enforce enantioselectivity during cyclization .
- Low-temperature reactions : Conduct reactions at −20°C to slow racemization kinetics .
- Chiral HPLC : Validate enantiomeric excess (ee) using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
